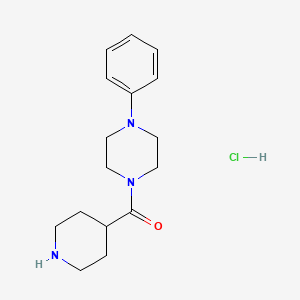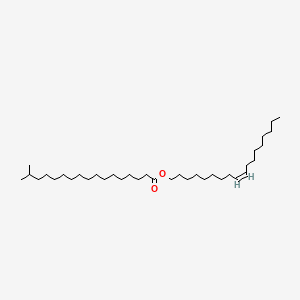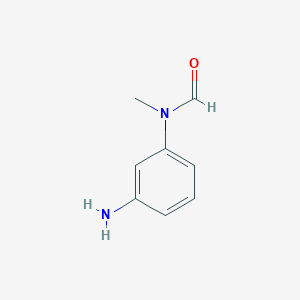
Formamide,N-(3-aminophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid with a molecular weight of 136.151 g/mol and a melting point of 174-176°C
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(3-aminophenyl)-N-methyl- typically involves the reaction of 3-nitroaniline with formic acid under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by formylation to yield the desired product . The reaction conditions often include the use of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(3-aminophenyl)-N-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(3-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The formyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aniline derivatives .
Aplicaciones Científicas De Investigación
Formamide, N-(3-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Formamide, N-(3-aminophenyl)-N-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Formamide, N-(3-aminophenyl)-N-methyl- can be compared with other similar compounds such as:
N-(4-Aminophenyl)formamide: Similar structure but with the amino group at the para position.
N-(2-Aminophenyl)formamide: Similar structure but with the amino group at the ortho position.
N-Methylformamide: Lacks the phenyl group, making it less complex.
The uniqueness of Formamide, N-(3-aminophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-(3-aminophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,9H2,1H3 |
Clave InChI |
AZVLWSFTJIFKNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



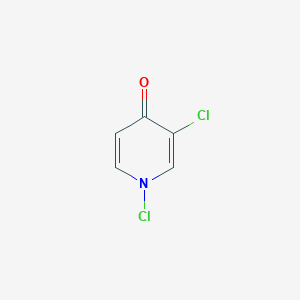
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
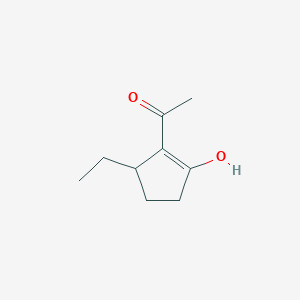



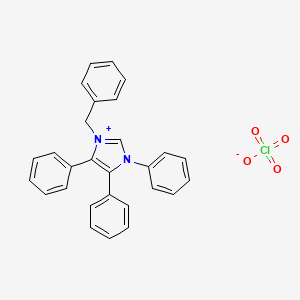
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
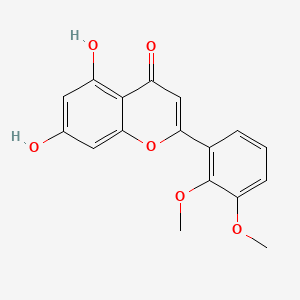
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
